N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide
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Overview
Description
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone with a phenyl group substituted with a 6-methylpyridazin-3-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide typically involves multiple steps. One common method includes the following steps:
Formation of the 6-methylpyridazin-3-yloxy intermediate: This involves the reaction of 6-methylpyridazine with an appropriate halogenated phenol under basic conditions to form the 6-methylpyridazin-3-yloxy intermediate.
Coupling with the butanamide backbone: The intermediate is then coupled with N,3-dimethylbutanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,3-dimethyl-N-(4-phenyl)butanamide: Lacks the 6-methylpyridazin-3-yloxy moiety.
N,3-dimethyl-N-(4-(pyridazin-3-yl)oxy)phenyl)butanamide: Lacks the methyl group on the pyridazine ring.
Uniqueness
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide is unique due to the presence of the 6-methylpyridazin-3-yloxy moiety, which imparts specific chemical and biological properties not found in similar compounds. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
N,3-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)11-17(21)20(4)14-6-8-15(9-7-14)22-16-10-5-13(3)18-19-16/h5-10,12H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLBVGDHOBMBRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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